molecular formula C23H27N3O3S2 B2420609 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide CAS No. 392323-34-1

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2420609
CAS No.: 392323-34-1
M. Wt: 457.61
InChI Key: SDQHHDWQOHHPAP-VHXPQNKSSA-N
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Description

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Derivatives

  • N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide is a compound involved in the synthesis of various derivatives. For instance, Denisenko et al. (2011) described the synthesis of derivatives like 6-Amino-2-bromo-4-hydroxynicotinaldehyde Derivatives using similar chemical structures (Denisenko et al., 2011).

Antimicrobial Applications

  • Some derivatives of this compound have been investigated for their antimicrobial activities. Mokhtari and Pourabdollah (2013) studied N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and found them effective against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).

Anticancer Research

  • The compound and its derivatives have shown potential in anticancer research. For instance, Yılmaz et al. (2015) synthesized derivatives showing proapoptotic activity on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Fluorescent Probe Development

  • This compound has also been used in the development of fluorescent probes. Bodke et al. (2013) synthesized derivatives that acted as blue-green fluorescent probes, which can be used in various scientific applications (Bodke et al., 2013).

Anticonvulsant Activity

  • Khokra et al. (2019) reported the synthesis of benzothiazole coupled sulfonamide derivatives, evaluating their anticonvulsant potential, which suggests possible applications in neurological research (Khokra et al., 2019).

Corrosion Inhibition

  • Hu et al. (2016) investigated benzothiazole derivatives for their corrosion inhibiting effects against steel, demonstrating the compound's potential in industrial applications (Hu et al., 2016).

Phosphoinositide 3-Kinase Inhibition

  • Research by Stec et al. (2011) explored derivatives of this compound as inhibitors of phosphoinositide 3-kinase, indicating their potential in biochemical research (Stec et al., 2011).

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15-5-10-20-21(12-15)30-23(25(20)4)24-22(27)18-6-8-19(9-7-18)31(28,29)26-13-16(2)11-17(3)14-26/h5-10,12,16-17H,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQHHDWQOHHPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.